molecular formula C15H11ClF2N2O2 B5752306 2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide

2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide

Cat. No. B5752306
M. Wt: 324.71 g/mol
InChI Key: ZXPATYYTGVZFCX-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has been studied extensively for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide involves the inhibition of various cellular pathways involved in cancer cell growth and proliferation. It targets the Akt/mTOR signaling pathway, which is known to be upregulated in many types of cancer. It also regulates the expression of genes involved in glucose metabolism and inflammation, leading to its anti-diabetic and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo studies. It has been found to inhibit cancer cell growth and induce apoptosis in cancer cells. It also regulates glucose metabolism and reduces inflammation, leading to its anti-diabetic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide has several advantages for lab experiments. It is easy to synthesize and has been extensively studied, making it readily available for research. It also exhibits potent anti-cancer, anti-diabetic, and anti-inflammatory effects, making it a promising candidate for further research. However, its limitations include its potential toxicity and lack of specificity towards cancer cells, which may limit its therapeutic applications.

Future Directions

There are several future directions for research on 2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide. One potential direction is to study its potential applications in combination with other anti-cancer drugs to enhance its efficacy and specificity towards cancer cells. Another direction is to investigate its potential as a therapeutic agent for other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to determine its safety and toxicity in vivo and its potential side effects.

Synthesis Methods

The synthesis of 2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide involves the reaction of 2-chloro-N-(2-hydroxyethyl)benzamide with 2,4-difluoroaniline in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism to yield the desired product.

Scientific Research Applications

2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been found to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It also shows promising anti-diabetic and anti-inflammatory effects by regulating glucose metabolism and reducing inflammation, respectively.

properties

IUPAC Name

2-chloro-N-[2-(2,4-difluoroanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2N2O2/c16-11-4-2-1-3-10(11)15(22)19-8-14(21)20-13-6-5-9(17)7-12(13)18/h1-7H,8H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPATYYTGVZFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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